S-Methylisothiourea hemisulfate

Enzymology Nitric Oxide Synthase Inhibition Isoform Selectivity

Inconsistent iNOS inhibition in endotoxemia models often arises from poor selectivity & vehicle confounds. S-Methylisothiourea hemisulfate (SMT) solves this: • 10-30× more potent than NG-methyl-L-arginine (MeArg) on cellular iNOS, enabling maximal blockade at well-tolerated doses. • 260 g/L water solubility eliminates DMSO/ethanol vehicles, reducing confounds in ex vivo tissue bath & continuous IV infusion studies. • Reduces myocardial infarct size by 41% vs. 20% for aminoguanidine in rat coronary ligation, supporting superior tissue salvage outcomes. Supplied as ≥98% hemisulfate salt for reproducible dose-response & inter-study consistency.

Molecular Formula C4H14N4O4S3
Molecular Weight 278.4 g/mol
CAS No. 867-44-7
Cat. No. B046585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methylisothiourea hemisulfate
CAS867-44-7
Synonyms2-methyl-2-pseudothiourea
2-methyl-2-thiopseudourea
2-methylisothiourea
bis(S-methylisothiouronium) sulfate
carbamimidothioic acid, methyl ester
methyl carbamimidothioate
methylisothiourea
methylisothiuronium
pseudourea, 2-methyl-2-thio-
pseudourea, 2-methyl-2-thio-, sulfate (2:1)
S-methyl isothiourea
S-methylisothiopseudouronium
S-methylisothiopseudouronium monohydrobromide
S-methylisothiopseudouronium monohydrochloride
S-methylisothiopseudouronium monohydroiodide
S-methylisothiopseudouronium mononitrate
S-methylisothiopseudouronium phosphate (1:1)
S-methylisothiopseudouronium sulfate
S-methylisothiopseudouronium sulfate (1:1)
S-methylisothiopseudouronium sulfate (2:1)
S-methylisothiourea
S-methylisothiourea sulfate
S-methylisothiouronium
S-methylthiopseudouronium iodide
S-methylthiourea
Molecular FormulaC4H14N4O4S3
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCSC(=N)N.CSC(=N)N.OS(=O)(=O)O
InChIInChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4)
InChIKeyBZZXQZOBAUXLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





S-Methylisothiourea Hemisulfate (CAS 867-44-7): Potent Competitive iNOS Inhibitor with Defined Isoform Selectivity Profile


S-Methylisothiourea hemisulfate (SMT; CAS 867-44-7) is a small-molecule isothiourea derivative that acts as a potent, competitive inhibitor of nitric oxide synthase (NOS) enzymes, occupying the L-arginine binding site . The compound is supplied as a hemisulfate salt (2:1 S-methylisothiourea to sulfate stoichiometry) with molecular formula C₄H₁₄N₄O₄S₃ and molecular weight 278.36 g/mol, exhibiting high aqueous solubility (~260 g/L at 20 °C) . Biochemically, SMT preferentially inhibits the inducible NOS isoform (iNOS/NOS2) over the constitutive endothelial (eNOS/NOS3) and neuronal (nNOS/NOS1) isoforms, although the degree of selectivity varies across assay systems . This compound has been extensively characterized in both cell-free enzymatic assays and cellular models of inflammation, as well as in rodent models of septic shock and ischemia–reperfusion injury .

1 iNOS inhibition study fit with reported isoform-selectivity assay context
2 Cell-free and cellular inflammation model research workflow
3 Rodent model studies requiring high-aqueous-solubility hemisulfate salt

Why S-Methylisothiourea Hemisulfate Cannot Be Interchanged with Other NOS Inhibitors Without Loss of Experimental Reproducibility


The NOS inhibitor chemical space encompasses arginine analogs (e.g., NMMA, L-NAME), non–amino acid isothioureas, aminoguanidine, and 1400W, each with distinct selectivity fingerprints, potency ranges, and salt-form properties . Simple substitution based on nominal “iNOS inhibitor” classification is demonstrably unreliable: SMT exhibits 10- to 30-fold greater potency than NG-methyl-L-arginine (MeArg) on cellular iNOS , whereas certain isothiourea homologs such as ethyl-ITU and isopropyl-ITU lose iNOS selectivity entirely and become equipotent on eNOS . Even among iNOS-targeted probes, functional outcomes diverge—SMT reduces myocardial infarct size by 41% in rat models while aminoguanidine achieves only a 20% reduction . The hemisulfate salt further differentiates the compound through defined aqueous solubility and stability, contrasting with alternative salt forms (e.g., hydrochloride) that exhibit different physicochemical profiles . These compound-specific parameters directly impact dose selection, solvent compatibility, and inter-study reproducibility.

Similar iNOS inhibitor classification may not transfer assay response or endpoint profile.

SMT (This Product) NG-Methyl-L-arginine Assay potency context differs 10- to 30-fold; may shift cellular and in vivo model-response interpretation.
SMT (This Product) Aminoguanidine Model-response context may differ; reported endpoint profile diverges in myocardial ischemia models.
S-Methyl (Hemisulfate) S-Ethyl / S-Isopropyl Isothiourea Isoform-selectivity profile may shift; eNOS inhibition may confound iNOS-targeted pathway interpretation.
Hemisulfate Salt Hydrochloride Salt / Free Base Aqueous solubility and formulation context may differ; requires salt-form-specific review.

Quantitative Head-to-Head Differentiation Evidence for S-Methylisothiourea Hemisulfate vs. Closest Comparator iNOS Inhibitors


Ki Determination on Purified Human NOS Isoforms: SMT vs. NMMA

On purified recombinant human NOS enzymes, S-methylisothiourea hemisulfate exhibits Ki values of 120 nM (iNOS), 200 nM (eNOS), and 160 nM (nNOS) . By comparison, NG-monomethyl-L-arginine (NMMA), a widely used reference NOS inhibitor, displays a reported Ki of approximately 1.4 μM for iNOS under comparable purified enzyme conditions—an order-of-magnitude difference . The quantitative selectivity ratio (Ki eNOS / Ki iNOS) for SMT is approximately 1.7, indicating modest isoform discrimination at the isolated enzyme level, whereas NMMA exhibits a ratio closer to unity .

Ki on Purified iNOS
Head-to-head
SMT Ki = 120 nM vs. NMMA Ki ≈ 1.4 μM (~11.7-fold lower)
Supports assay-potency context review for maximal target engagement
Purified human iNOS; order-of-magnitude difference in affinity
Enzymology Nitric Oxide Synthase Inhibition Isoform Selectivity

Cellular iNOS Inhibition Potency in Macrophages and Vascular Smooth Muscle: SMT vs. NG-Methyl-L-arginine

In immunostimulated murine J774.2 macrophages, SMT inhibits iNOS-derived nitrite production with an EC₅₀ of 6 μM, while in cultured rat aortic vascular smooth muscle cells the EC₅₀ is 2 μM . The comparator NG-methyl-L-arginine (MeArg) requires substantially higher concentrations to achieve equivalent inhibition in these cellular systems, with SMT demonstrating 10- to 30-fold greater absolute potency . Notably, SMT (up to 1 mM) does not inhibit xanthine oxidase, diaphorase, lactate dehydrogenase, monoamine oxidase, catalase, cytochrome P450, or superoxide dismutase, confirming target specificity at concentrations far exceeding the iNOS IC₅₀ .

Cellular iNOS Inhibition
Head-to-head
EC₅₀ 2–6 μM (SMT) vs. MeArg (10- to 30-fold higher EC₅₀)
Reported cell-model response context; lower assay concentration may reduce off-target interference
J774.2 macrophages and rat aortic smooth muscle cells
Cellular Pharmacology Macrophage Biology Vascular Inflammation

In Vivo Myocardial Infarct Size Reduction: SMT vs. Aminoguanidine in Rat LAD Ligation Model

In a rat left anterior descending coronary artery ligation model, S-methylisothiourea sulfate administered before ischemia reduced myocardial infarct size by 41% relative to vehicle control, whereas the reference iNOS inhibitor aminoguanidine reduced infarct size by only 20% under identical experimental conditions . Furthermore, aminoguanidine had no effect on neutrophil infiltration into the infarct zone, while SMT treatment was associated with reduced neutrophil infiltration, suggesting additional functional consequences beyond simple iNOS enzymatic blockade . This represents a direct, same-study comparison eliminating inter-laboratory variability.

Myocardial Infarct Reduction
Head-to-head
SMT 41% vs. Aminoguanidine 20% reduction (2.05-fold greater)
Model-response endpoint context differs; supports outcome-driven protocol review
Rat LAD ligation; same-study comparison
Myocardial Infarction Ischemia–Reperfusion Injury In Vivo Pharmacology

Structure–Activity Relationship: S-Methyl Substituent Is Optimal for iNOS Inhibitory Potency Among S-Substituted Isothioureas

A systematic comparison of S-substituted isothiourea homologs demonstrated that moving beyond the S-methyl substituent to ethyl-, n-propyl-, isopropyl-, t-butyl-, or n-butyl- groups leads to a sharp decline in iNOS inhibitory activity . Specifically, SMT retains maximal iNOS potency, while ethyl-TU and isopropyl-TU lose iNOS selectivity and become potent eNOS inhibitors with little isoform discrimination . This SAR trend establishes S-methyl as the optimal substituent for preserving both potency and at least partial iNOS selectivity within the isothiourea chemotype .

SAR: S-Methyl Substituent
Class-level
Ranked highest iNOS potency among S-alkyl isothioureas tested
Supports selection as reference methyl congener; larger S-alkyl chains shift isoform profile
Directional SAR; ethyl- and isopropyl-ITU show eNOS preference
Medicinal Chemistry Structure–Activity Relationship Isothiourea Derivatives

Cellular-Level Selectivity: SMT Lacks NOS-2 Selectivity in Macrophage–Endothelium Assay, Contrasting with L-NIL

A comparative selectivity study employing thioglycolate-elicited rat peritoneal macrophages (NOS-2 system) and coronary endothelium of isolated guinea pig heart (NOS-3 system) found that L-N⁶-(1-iminoethyl)-lysine (L-NIL) selectively inhibited NOS-2, whereas SMT did not display NOS-2 selectivity and inhibited both isoforms comparably in these cellular preparations .

Cellular NOS-2 Selectivity
Head-to-head
SMT: no selective NOS-2 inhibition vs. L-NIL: selective NOS-2 inhibition
Assay context may differ; cellular selectivity profile must be verified if required for pathway interpretation
Macrophage NOS-2 vs. coronary endothelium NOS-3 assay
Selectivity Profiling Macrophage NOS-2 Endothelial NOS-3

Aqueous Solubility and Salt-Form Stability Differentiation

S-Methylisothiourea hemisulfate exhibits a measured aqueous solubility of 260 g/L at 20 °C, which is substantially higher than the solubility reported for the hydrochloride salt form (CAS 53114-57-1) or the free base . The hemisulfate salt is stable under recommended storage conditions (cool, dry place; incompatible with strong oxidizing agents) and does not require special handling beyond standard laboratory precautions (GHS H302: harmful if swallowed) .

Aqueous Solubility
Data to verify
Hemisulfate: 260 g/L (20 °C); Hydrochloride/Free base: lower
Salt-form property to review; supports aqueous formulation workflow without co-solvents
Supplier-reported; lot-specific review recommended
Formulation Development Solubility Salt Selection

Evidence-Backed Application Scenarios Where S-Methylisothiourea Hemisulfate Provides Definitive Experimental Advantage


Septic Shock and Endotoxemia Models Requiring High-Potency iNOS Suppression with Survival Endpoint

SMT at 1 mg/kg i.p. improves 24-hr survival in mice challenged with high-dose LPS (60 mg/kg i.p.), while at 5–10 mg/kg i.p. it attenuates multi-organ injury biomarkers (ALT, AST, bilirubin, creatinine) and prevents hypocalcemia . The 10- to 30-fold greater cellular iNOS potency over MeArg positions SMT as the preferred inhibitor for endotoxemia studies where maximal iNOS blockade at well-tolerated doses is critical for survival-based outcomes.

Myocardial Ischemia–Reperfusion Injury Studies Requiring Maximal Infarct Size Reduction

In rat coronary artery ligation, SMT reduces infarct size by 41% vs. 20% for aminoguanidine, with additional reduction in neutrophil infiltration . This superiority supports SMT selection over aminoguanidine in myocardial infarction models where tissue salvage is the primary endpoint and where aminoguanidine's weaker efficacy may fail to demonstrate a statistically significant treatment effect.

Isothiourea Structure–Activity Relationship Studies Using SMT as the Reference Methyl Congener

Within the isothiourea chemotype, SMT represents the optimally potent S-substituted congener; extending the S-alkyl chain beyond methyl sharply reduces iNOS inhibitory activity . SMT thus serves as the mandatory positive control in any SAR campaign exploring novel isothiourea-based NOS inhibitors, ensuring that observed potency differences are attributable to structural modifications rather than assay variability.

High-Concentration Aqueous Dosing Formulations Where Co-Solvent Avoidance Is Required

The hemisulfate salt's 260 g/L water solubility enables preparation of concentrated aqueous stock solutions without DMSO or ethanol, minimizing vehicle-induced confounds in ex vivo tissue bath experiments, isolated perfused organ studies, and continuous intravenous infusion protocols in vivo. This directly contrasts with less soluble NOS inhibitors (e.g., 1400W in certain salt forms) that require organic co-solvents.

Application
Selection Property
Validation Focus
Endotoxemia survival studies
iNOS inhibition potency at well-tolerated doses
Survival endpoint and multi-organ injury biomarker response
Myocardial ischemia-reperfusion research
Infarct size reduction model-response context
Infarct size endpoint and neutrophil infiltration monitoring
Isothiourea SAR campaigns
Reference methyl congener with highest iNOS potency
Comparator assay-response context; isoform-preference verification
High-concentration aqueous dosing
High-aqueous-solubility hemisulfate salt
Formulation-dependent exposure context; vehicle-confounding review

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